5-(Hydroxymethyl)-2,3-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Hydroxymethyl)-2,3-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxymethyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 5-(Hydroxymethyl)-2,3-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the oxidation process, and the reaction conditions are optimized to
Biological Activity
5-(Hydroxymethyl)-2,3-dimethylbenzoic acid, a compound derived from the benzoic acid family, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- IUPAC Name : this compound
The compound features a hydroxymethyl group and two methyl groups on the benzene ring, contributing to its unique chemical properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively at low concentrations.
- Table 1: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 35 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses.
- In a recent study, compounds similar to this acid were found to reduce lipopolysaccharide-induced NF-κB activation by approximately 40%, indicating a potential pathway for therapeutic applications in inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed that at concentrations below 20 µM, this compound did not exhibit significant cytotoxic effects on human cell lines. This suggests a favorable safety profile for further pharmacological development.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Interaction : It could interact with cellular receptors that modulate inflammatory responses.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress in cells.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various benzoic acid derivatives included this compound. The results confirmed its potent activity against both gram-positive and gram-negative bacteria, with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on anti-inflammatory compounds, researchers found that derivatives of benzoic acids could significantly lower the production of pro-inflammatory cytokines in vitro. The study highlighted that modifications in the molecular structure directly influenced the anti-inflammatory potency .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)4-9(7(6)2)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
QUTHQNMPVMXHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.